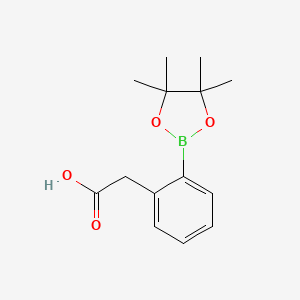
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
Descripción general
Descripción
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid , often referred to as TMDA for brevity, is a chemical compound with intriguing properties. It belongs to the family of phenylboronic esters and plays a significant role in various fields, including organic synthesis, catalysis, and crystal engineering .
Synthesis Analysis
TMDA can be synthesized through optimized routes that combine borate-containing benzene rings and anisole structures. The synthetic pathways involve carefully designed reactions to achieve the desired product. Researchers have successfully grown single crystals of TMDA from hexane and petroleum ether, allowing for detailed structural analysis .
Molecular Structure Analysis
The combination of these methods ensures consistency between theoretical predictions and experimental observations .
Chemical Reactions Analysis
TMDA’s reactivity stems from its boron-containing moiety. It can participate in various reactions, including Suzuki-Miyaura cross-coupling reactions, which are essential for constructing carbon-carbon bonds. Additionally, TMDA derivatives may serve as intermediates in the synthesis of more complex molecules .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Boron ester intermediates like this compound have been synthesized and analyzed using methods such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations have also been utilized to predict molecular structures, which were found consistent with crystal structures obtained from X-ray diffraction. This highlights the compound's potential in structural chemistry and materials science (Huang et al., 2021).
Chemical Properties and Applications
- The boronated phosphonium salts, including compounds with the dioxaborolan-2-yl group, have been synthesized and studied for their X-ray diffraction, cytotoxicity, and cellular uptake. This research is significant in the context of biochemistry and pharmacology (Morrison et al., 2010).
Use in Organic Synthesis
- The compound has been used in the synthesis of complex organic molecules such as boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives. These syntheses are important in the development of new organic compounds with potential pharmaceutical applications (Das et al., 2011).
Sensing Applications
- A study demonstrates the use of the compound in organic thin-film fluorescence probes for explosive detection. This application is particularly relevant in the field of chemical sensing and security (Fu et al., 2016).
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers handling TMDA should follow standard laboratory protocols, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in material safety data sheets (MSDS) provided by suppliers .
Propiedades
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-5-7-10(11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNYGTSLIDQFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674805 | |
| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid | |
CAS RN |
1072945-02-8 | |
| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



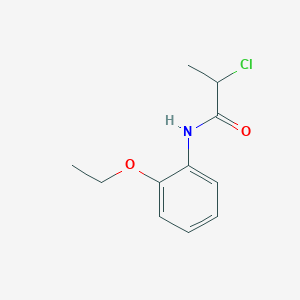
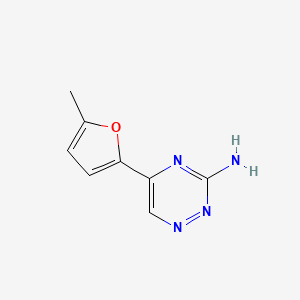
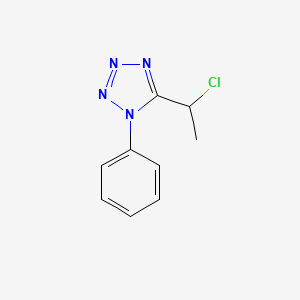
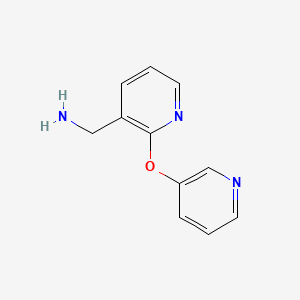


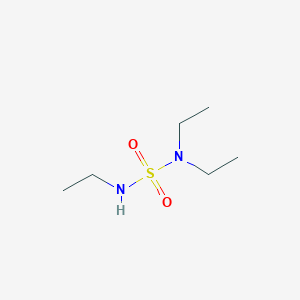
![3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1452643.png)
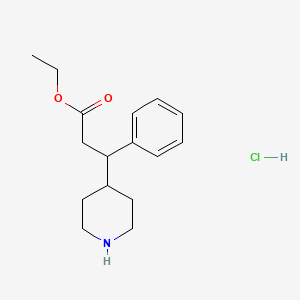
![Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1452646.png)

![Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate](/img/structure/B1452651.png)

